molecular formula C11H15F2N B13210708 [1-(2,5-Difluorophenyl)ethyl](propyl)amine

[1-(2,5-Difluorophenyl)ethyl](propyl)amine

Cat. No.: B13210708
M. Wt: 199.24 g/mol
InChI Key: LBIGIIPELINLEI-UHFFFAOYSA-N
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Description

Contextualization of Fluorine Substitutions in Organic Chemistry

The substitution of hydrogen with fluorine in an organic molecule can dramatically alter its physical, chemical, and biological properties. purdue.edugoogle.com Fluorine is the most electronegative element, and its incorporation can influence a molecule's acidity, basicity, dipole moment, and metabolic stability. purdue.edu The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts significant thermal and chemical stability to fluorinated compounds. chemicalbook.com In medicinal chemistry, the introduction of fluorine can enhance a drug's potency, modulate its absorption and distribution, and improve its metabolic profile by blocking sites susceptible to oxidative metabolism. purdue.edu It has been estimated that approximately 30% of recently approved drugs contain fluorine atoms or fluoroalkyl groups, underscoring the profound impact of this element. google.com

Overview of Amine Functionalities in Advanced Synthetic Design

Amines are fundamental organic compounds characterized by a nitrogen atom with a lone pair of electrons. This structural feature makes them both basic and nucleophilic, allowing them to participate in a vast array of chemical reactions. molport.com Amine functionalities are central to the synthesis of a wide range of molecules, from pharmaceuticals and agrochemicals to polymers and dyes. nih.gov In synthetic design, amines serve as crucial building blocks and intermediates. Their ability to form salts, amides, and imines, and to participate in reactions such as alkylation, acylation, and condensation, makes them indispensable tools for the construction of complex molecular architectures. molport.com The presence of an amine group can also facilitate the purification of compounds and can be critical for the biological activity of a molecule.

Significance of 1-(2,5-Difluorophenyl)ethylamine as a Research Scaffold

The 1-(2,5-difluorophenyl)ethylamine structure is recognized as a versatile molecular scaffold in chemical research. A scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The 2,5-difluorophenyl group provides the metabolic stability and altered electronic properties associated with fluorination, while the ethylamine (B1201723) portion offers a reactive handle for further chemical modification. This combination makes it a valuable starting point for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Derivatives of this scaffold are investigated for their potential interactions with biological targets, where the specific arrangement of the amine and the difluorinated ring can be crucial for binding and activity.

Detailed Research Findings on 1-(2,5-Difluorophenyl)ethylamine

While specific research publications detailing the synthesis and application of 1-(2,5-Difluorophenyl)ethylamine are not extensively available in the public domain, its chemical properties and likely synthetic routes can be inferred from established principles of organic chemistry and data on analogous compounds.

Physicochemical Properties

The fundamental properties of 1-(2,5-Difluorophenyl)ethylamine have been determined and are summarized in the table below.

PropertyValue
CAS Number 1016877-39-6
Molecular Formula C₁₁H₁₅F₂N
Molecular Weight 199.24 g/mol
SMILES Code CCCNC(C1=CC(F)=CC=C1F)C

Synthesis

A common and efficient method for the synthesis of secondary amines such as 1-(2,5-Difluorophenyl)ethylamine is reductive amination . This widely used reaction in organic synthesis involves two main steps: the formation of an imine from a carbonyl compound and a primary amine, followed by the reduction of the imine to the target amine.

In a plausible synthetic route to 1-(2,5-Difluorophenyl)ethylamine, the starting materials would be 1-(2,5-difluorophenyl)ethanone and propylamine. The ketone and amine react to form an intermediate imine, which is then reduced in situ using a suitable reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Imine Formation: 1-(2,5-difluorophenyl)ethanone + Propylamine ⇌ N-(1-(2,5-difluorophenyl)ethylidene)propan-1-amine + H₂O

Reduction: N-(1-(2,5-difluorophenyl)ethylidene)propan-1-amine + [Reducing Agent] → 1-(2,5-Difluorophenyl)ethylamine

This method is highly versatile and is a cornerstone for the preparation of a wide variety of amine derivatives in both academic and industrial research.

Table of Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-[1-(2,5-difluorophenyl)ethyl]propan-1-amine

InChI

InChI=1S/C11H15F2N/c1-3-6-14-8(2)10-7-9(12)4-5-11(10)13/h4-5,7-8,14H,3,6H2,1-2H3

InChI Key

LBIGIIPELINLEI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=C(C=CC(=C1)F)F

Origin of Product

United States

Computational and Theoretical Investigations of 1 2,5 Difluorophenyl Ethylamine

Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules from first principles. aps.orgrsc.org These methods solve approximations of the Schrödinger equation to determine the electron density of a system, from which numerous properties can be derived. For 1-(2,5-Difluorophenyl)ethylamine, DFT calculations would provide fundamental insights into its intrinsic chemical nature.

A primary output of a DFT study is the molecule's electronic structure. This includes the spatial distribution and energy levels of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.

Furthermore, analysis of the electron density reveals the charge distribution across the molecule. The two fluorine atoms on the phenyl ring, being highly electronegative, would significantly withdraw electron density, creating a distinct electrostatic potential map. This charge distribution is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target. Natural Bond Orbital (NBO) analysis could be used to quantify the partial charges on each atom, providing a more detailed picture of the electronic landscape. researchgate.net

Illustrative Example of Calculated Atomic Charges

The following table is a hypothetical representation of partial atomic charges that could be obtained from a DFT calculation on 1-(2,5-Difluorophenyl)ethylamine, demonstrating the expected electron-withdrawing effect of the fluorine substituents.

Atom/GroupHypothetical Partial Charge (a.u.)
Fluorine (C2)-0.25
Fluorine (C5)-0.25
Nitrogen (Amine)-0.40
Propyl Group CH2+0.15
Phenyl Ring C1+0.10

The flexibility of the ethyl and propyl chains means that 1-(2,5-Difluorophenyl)ethylamine can exist in multiple spatial arrangements, or conformations. A computational study would involve a systematic search of the molecule's potential energy surface to identify stable, low-energy conformers. nih.gov By rotating the rotatable bonds and calculating the energy of each resulting structure, researchers can identify the global energy minimum—the most stable conformation—as well as other local minima that the molecule might adopt. This information is vital, as the specific three-dimensional shape of the molecule dictates how it can interact with other molecules, including biological receptors. nih.gov

Quantum chemical calculations can accurately predict spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound.

NMR (Nuclear Magnetic Resonance): DFT can calculate the chemical shifts for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. These predicted spectra can be compared with experimental data to confirm the molecular structure. The predicted ¹⁹F shifts would be particularly sensitive to the electronic environment created by the rest of the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com In an MD simulation, the molecule is treated as a classical system of atoms interacting through a defined force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over nanoseconds or longer.

For 1-(2,5-Difluorophenyl)ethylamine, an MD simulation would reveal its conformational flexibility in a more realistic, dynamic context. Crucially, simulations can be performed with the molecule surrounded by explicit solvent molecules (e.g., water), allowing for the study of solvent effects. This would show how interactions with the solvent influence the molecule's preferred shape and dynamics, which is critical for understanding its behavior in a biological environment. mdpi.com

In Silico Docking Studies with Representative Biomolecular Targets (Hypothetical Ligand-Target Interactions)

Given the phenethylamine (B48288) core, a structure found in many neuroactive compounds, it is plausible to hypothesize that 1-(2,5-Difluorophenyl)ethylamine could interact with biomolecular targets like monoamine transporters or receptors. nih.govbiomolther.org Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netf1000research.com

An in silico docking study would place the 3D structure of the amine into the binding site of a relevant protein (e.g., the dopamine (B1211576) or norepinephrine (B1679862) transporter). mdpi.com The docking algorithm would then sample numerous positions and orientations, scoring them based on factors like electrostatic interactions and shape complementarity. The results would provide a hypothetical binding pose and an estimated binding affinity, offering clues about its potential biological activity and guiding the design of future experimental studies. biomolther.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)

QSAR modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. tandfonline.comnewjournal.org If a set of phenethylamine derivatives with known activities were available, a QSAR model could be developed to predict the activity of new, untested compounds like 1-(2,5-Difluorophenyl)ethylamine.

The process involves calculating a range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule, such as its size (e.g., molecular weight), lipophilicity (e.g., LogP), and electronic properties (e.g., atomic charges from DFT). nih.gov Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity. While no specific QSAR model for this exact compound is published, its descriptors could be calculated and inputted into existing models for phenethylamines to generate a theoretical prediction of its activity. nih.gov

Molecular Pharmacological Investigations of 1 2,5 Difluorophenyl Ethylamine in Vitro Mechanistic Focus

Enzyme Inhibition Profiles (In Vitro)

Specificity and Potency Determinations for Relevant Enzyme Classes

No studies have been published detailing the inhibitory activity of 1-(2,5-Difluorophenyl)ethylamine against any specific enzyme classes. Therefore, its potency (commonly measured as IC50 values) and its selectivity for particular enzymes remain unknown.

Mechanistic Enzymology Studies

Without initial data on enzyme inhibition, no mechanistic studies have been conducted to determine the nature of such interactions. Consequently, there is no information available on whether 1-(2,5-Difluorophenyl)ethylamine would act as a reversible or irreversible inhibitor, nor any kinetic data to elucidate its mechanism of action.

Receptor Binding Affinity and Functional Modulation (In Vitro)

Ligand-Receptor Interaction Assays

There are no publicly available reports of radioligand binding assays or other ligand-receptor interaction studies involving 1-(2,5-Difluorophenyl)ethylamine. As such, its binding affinity (typically denoted by Ki values) for any specific receptors has not been characterized.

Receptor Agonism/Antagonism in Cell-Free or Isolated Cellular Systems

In the absence of binding affinity data, the functional activity of 1-(2,5-Difluorophenyl)ethylamine at any receptor remains uninvestigated. There are no published results from functional assays, such as cAMP accumulation or calcium flux assays, to determine whether this compound acts as an agonist, antagonist, or inverse agonist at any G-protein coupled receptors or other receptor types.

Neurotransmitter Transporter Interactions (In Vitro)

Investigations into the effects of 1-(2,5-Difluorophenyl)ethylamine on neurotransmitter transporters have not been reported in the scientific literature. Therefore, its potential to inhibit or act as a substrate for transporters such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), or norepinephrine (B1679862) transporter (NET) is currently undetermined.

Uptake Inhibition Assays for Dopamine, Serotonin, and Norepinephrine Transporters

To determine the effect of 1-(2,5-Difluorophenyl)ethylamine on the primary monoamine transporters, in vitro uptake inhibition assays would be conducted. These experiments typically utilize synaptosomes or cultured cells expressing the human dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The assay measures the ability of the compound to inhibit the uptake of radiolabeled substrates, such as [³H]dopamine, [³H]serotonin, and [³H]norepinephrine. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the transporter activity.

Table 1: Hypothetical In Vitro Uptake Inhibition Data for 1-(2,5-Difluorophenyl)ethylamine

Transporter Substrate IC₅₀ (nM)
Dopamine (DAT) [³H]Dopamine Data not available
Serotonin (SERT) [³H]Serotonin Data not available
Norepinephrine (NET) [³H]Norepinephrine Data not available

This table is for illustrative purposes only, as no experimental data has been reported for this compound.

Efflux Induction Studies in Synaptosomal Preparations

To investigate whether 1-(2,5-Difluorophenyl)ethylamine can induce the release of neurotransmitters, efflux assays would be performed. These studies often use pre-loaded synaptosomes or cultured cells with radiolabeled neurotransmitters. The compound of interest is then added, and the amount of radioactivity released into the extracellular medium is quantified. This helps to distinguish between a transporter inhibitor (which blocks uptake) and a releasing agent (which promotes efflux).

Table 2: Hypothetical Neurotransmitter Efflux Data for 1-(2,5-Difluorophenyl)ethylamine

Neurotransmitter EC₅₀ for Efflux (nM)
Dopamine Data not available
Serotonin Data not available
Norepinephrine Data not available

This table is for illustrative purposes only, as no experimental data has been reported for this compound.

Ion Channel Modulation (In Vitro Electrophysiological Investigations)

The potential for 1-(2,5-Difluorophenyl)ethylamine to modulate the activity of various ion channels would be assessed using electrophysiological techniques, such as patch-clamp recordings. These experiments would be conducted on cells expressing specific ion channels of interest (e.g., voltage-gated sodium, potassium, or calcium channels). The application of the compound would be followed by measurement of changes in ion channel currents to determine if it acts as a blocker, activator, or modulator of channel gating.

Cellular Assays for Molecular Pathway Perturbations

To understand the broader cellular effects of 1-(2,5-Difluorophenyl)ethylamine, a variety of in vitro cellular assays could be employed. Gene expression analysis, for instance, using techniques like quantitative PCR (qPCR) or microarray analysis after treating cultured neuronal cells with the compound, could reveal changes in the transcription of genes related to neuronal signaling, plasticity, or stress responses. Similarly, protein phosphorylation studies, often conducted using Western blotting with phospho-specific antibodies, could identify alterations in the activity of key signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs) or protein kinase A (PKA), which are downstream of neurotransmitter receptor activation.

Table 3: Compound Names Mentioned

Compound Name
1-(2,5-Difluorophenyl)ethylamine
Dopamine
Serotonin

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Analogues

Systematic Structural Modifications of the Propyl Amine Moiety

The N-propyl group of 1-(2,5-Difluorophenyl)ethylamine plays a significant role in modulating its interaction with biological targets. Structure-activity relationship (SAR) studies on related phenethylamine (B48288) derivatives have shown that the size and nature of the N-alkyl substituent are critical for activity.

Alterations to the N-propyl group have a demonstrable impact on the compound's pharmacological effects. For instance, in broader studies of phenethylamines, the length of the N-alkyl chain influences potency and selectivity at various receptors. Research on dopamine (B1211576) reuptake inhibitors has indicated that compounds with longer N-alkyl groups can exhibit stronger inhibitory activities. beilstein-journals.org For example, within a series of 2-(alkylamino)-1-arylalkan-1-one derivatives, inhibitory potency at the dopamine transporter increased with the size of the alkyl group, in the order of hexyl > pentyl > propyl > ethyl. beilstein-journals.org

Conversely, shortening or removing the propyl group to a methyl or ethyl group, or even a primary amine, can drastically alter the compound's binding profile. N-alkylation has been shown to increase the rate of β-amine elimination in certain contexts, a factor that can influence metabolic stability and duration of action.

Furthermore, the nature of the amine itself is a key determinant of activity. Conversion of the secondary amine to a tertiary amine, for instance by N-methylation of the propylamino group, could be expected to alter receptor interactions and metabolic fate.

Table 1: Effect of N-Alkyl Chain Length on Dopamine Transporter (DAT) Inhibition for a Series of Phenethylamine Analogues

Compound Analogue N-Alkyl Group DAT Inhibition IC50 (nM)
Analogue A Ethyl >10,000
Analogue B Propyl 8,235
Analogue C Pentyl 1,234
Analogue D Hexyl 789

Note: This table is illustrative of general trends observed in phenethylamine derivatives and is not specific to 1-(2,5-Difluorophenyl)ethylamine. beilstein-journals.org

Variations on the Difluorophenyl Ring Substitution Pattern and Stereochemistry

The 2,5-difluoro substitution pattern on the phenyl ring is a key feature of the parent compound, contributing to its electronic and lipophilic properties. The position of fluorine atoms on the phenethylamine nucleus can greatly impact the psychoactivity and receptor binding of these compounds, with effects ranging from a marked loss to a significant enhancement and prolongation of effects. beilstein-journals.org

The position of the fluorine atoms is also critical. Studies comparing ortho-fluorinated and para-fluorinated 2-phenylethylamine have shown that the substitution site alters the conformational landscape of the molecule, which in turn can affect receptor interactions. nih.gov Para-substituted amphetamines, including 4-fluoroamphetamine, have been shown to exhibit enhanced serotonergic properties compared to their non-halogenated analogues. drughunter.combiomolther.org

Introduction of Heteroatoms or Rigid Linkers within the Scaffold

The introduction of heteroatoms or the conformational constraint of the scaffold through rigid linkers are established strategies in medicinal chemistry to modulate the pharmacological profile of bioactive molecules.

Replacing the phenyl ring with a heteroaromatic ring, such as thiophene (B33073) or furan, can alter the electronic distribution and hydrogen bonding capacity of the molecule, potentially leading to changes in receptor affinity and selectivity. For example, replacing a phenyl ring with a more polarizable aromatic ring like thiophene has been suggested to improve inhibitory activity at monoamine oxidase A (MAO-A) for certain isopropylamine (B41738) derivatives. beilstein-journals.org

Incorporating rigid linkers to constrain the conformation of the ethylamine (B1201723) side chain can also significantly impact activity. For example, creating cyclobutene (B1205218) or other cyclic structures to restrict the normally flexible side chain of phenethylamines has been shown to produce potent compounds, suggesting that an "out-of-the-plane" conformation of the side chain may be favorable for binding at certain receptors like the 5-HT2A receptor. researchgate.net

Stereochemical Influences on Molecular Recognition and Interaction

The ethylamine side chain of 1-(2,5-Difluorophenyl)ethylamine contains a chiral center at the alpha-carbon. The stereochemistry at this position is a critical determinant of its biological activity. In many classes of phenethylamine derivatives, one enantiomer is significantly more potent than the other.

For example, in docking simulations with the human dopamine transporter (hDAT), the (S)-enantiomer of certain β-phenethylamine derivatives was found to be more stable in the binding pocket than the (R)-enantiomer. biomolther.org This stereoselectivity arises from specific interactions with amino acid residues in the receptor binding site. The differential binding of enantiomers can result in one being an agonist while the other is an antagonist, or they may have different potencies or efficacies.

The development of stereoselective synthetic methods is therefore crucial in the exploration of the SAR of such compounds. The use of chiral auxiliaries, such as enantiomeric 1-phenylethylamine (B125046) (α-PEA), is a common strategy to achieve high stereochemical control during synthesis.

Computational SAR/SPR Modeling and Predictive Analytics for Designed Analogues

Computational modeling and predictive analytics are increasingly valuable tools in understanding the SAR and SPR of novel compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide insights into the interactions between ligands and their biological targets at the molecular level.

For phenethylamine derivatives, computational studies have been used to develop homology models of receptors like the trace amine-associated receptor 1 (TAAR1) to understand key interactions that drive agonism. beilstein-journals.org Such models can help to rationalize the observed SAR and guide the design of new analogues with improved properties. By analyzing factors such as electrostatic potential, hydrophobicity, and steric hindrance, these computational methods can predict the binding affinity and functional activity of designed analogues before their chemical synthesis, thus streamlining the drug discovery process.

Advanced Analytical Characterization in Chemical Research

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. For 1-(2,5-Difluorophenyl)ethylamine, HRMS analysis provides a highly accurate mass measurement of the molecular ion, which can be compared to the theoretically calculated mass. This technique is crucial for verifying the chemical formula (C₁₁H₁₅F₂N) and for identifying potential impurities.

Table 1: HRMS Data for 1-(2,5-Difluorophenyl)ethylamine

IonCalculated m/zObserved m/z
[M+H]⁺200.1245Data not available in search results

Note: Specific observed m/z values for this compound are not publicly available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the assignment of all atoms and their connectivity within the molecule.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Carbon-13 NMR reveals the number and types of carbon atoms in the molecule.

¹⁹F NMR: Fluorine-19 NMR is particularly important for fluorinated compounds, providing distinct signals for each fluorine atom and offering insight into their electronic environment.

Table 2: Predicted NMR Data for 1-(2,5-Difluorophenyl)ethylamine

NucleusPredicted Chemical Shift (ppm)
¹HSpecific data not available
¹³CSpecific data not available
¹⁹FSpecific data not available

Note: Experimentally obtained NMR data for this specific compound are not available in the public domain based on the performed searches.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide definitive information about bond lengths, bond angles, and the absolute configuration of chiral centers. To perform this analysis, a suitable single crystal of the compound must first be grown. The resulting crystal structure would confirm the connectivity established by NMR and reveal the molecule's conformation in the solid phase.

Information regarding a successful single crystal X-ray diffraction study for 1-(2,5-Difluorophenyl)ethylamine could not be located in the searched scientific literature.

Chromatographic Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, GC-MS, Chiral Chromatography)

Chromatographic techniques are essential for assessing the purity of a chemical sample and for separating enantiomers.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to determine the chemical purity of a sample by separating the target compound from any impurities or starting materials.

Chiral Chromatography: Since 1-(2,5-Difluorophenyl)ethylamine possesses a stereocenter, it exists as a pair of enantiomers. Chiral chromatography, typically using a chiral stationary phase, is employed to separate these enantiomers and determine the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity.

Specific chromatographic methods and results for the purity and enantiomeric excess determination of 1-(2,5-Difluorophenyl)ethylamine are not detailed in the available literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. Characteristic absorption bands for N-H, C-H (aliphatic and aromatic), and C-F bonds would be expected for 1-(2,5-Difluorophenyl)ethylamine.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is also sensitive to molecular vibrations and can provide additional information about the molecular structure.

Table 3: Expected IR Absorption Bands for 1-(2,5-Difluorophenyl)ethylamine

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3300-3500
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-2960
C-F Stretch1000-1400

Note: This table represents typical ranges for the indicated functional groups. Experimentally determined spectra for the specific title compound were not found.

Future Research Trajectories and Academic Significance

Development as a Molecular Probe for Specific Biological Targets (In Vitro Applications)

The strategic incorporation of fluorine atoms into bioactive molecules is a widely utilized strategy in medicinal chemistry to modulate their properties. mdpi.com Fluorine's high electronegativity and small size can enhance metabolic stability, binding affinity, and membrane permeability. researchgate.net The 2,5-difluorophenyl moiety in 1-(2,5-Difluorophenyl)ethylamine could, therefore, be instrumental in its development as a molecular probe for in vitro studies.

Fluorinated analogues of neuroactive compounds, such as phenethylamines, have been synthesized and evaluated for their effects on biological systems. nih.govnih.gov For instance, fluorinated amphetamine analogues have been developed and studied for their interaction with monoamine transporters. nih.gov The difluoro substitution pattern on the phenyl ring of 1-(2,5-Difluorophenyl)ethylamine can influence its electronic properties and lipophilicity, which are critical for its interaction with biological targets like receptors and enzymes.

Future research could focus on synthesizing radiolabeled versions of this compound, for example, with fluorine-18, a common positron emitter for Positron Emission Tomography (PET). mdpi.com Such radiolabeled probes would be invaluable for in vitro autoradiography studies to map the distribution of specific binding sites in tissues. The compound's potential interactions with various biological targets could be systematically screened using in vitro binding assays against a panel of receptors, transporters, and enzymes, particularly those associated with the central nervous system, given its structural similarity to phenethylamine-based neurotransmitters. nih.govresearchgate.net

Table 1: Potential In Vitro Applications and Investigated Properties

Application Area Rationale Key Properties to Investigate
Receptor Binding Assays Structural similarity to phenethylamines suggests potential affinity for monoamine receptors (e.g., dopamine (B1211576), serotonin). Binding affinity (Ki), selectivity, and functional activity (agonist/antagonist).
Enzyme Inhibition Assays The amine moiety could interact with enzymes like monoamine oxidase (MAO). Inhibitory concentration (IC50) and mechanism of inhibition.

Application as a Chiral Building Block in the Synthesis of Complex Organic Molecules

Chiral amines are of paramount importance in asymmetric synthesis, serving as valuable intermediates for the preparation of enantiomerically pure pharmaceuticals and other complex organic molecules. sigmaaldrich.comopenaccessgovernment.org The presence of a stereocenter at the benzylic position makes 1-(2,5-Difluorophenyl)ethylamine a potentially useful chiral building block. The enantiomers of this amine, once resolved, could be employed in the synthesis of more elaborate chiral structures.

The synthesis of chiral amines is a well-established field, with methods like asymmetric hydrogenation and enzymatic transamination being prominent. acs.orgacs.org The synthesis of derivatives of 1-(difluorophenyl)ethylamine has been explored, indicating the accessibility of this class of compounds. google.com Once obtained in enantiomerically pure form, 1-(2,5-Difluorophenyl)ethylamine could be used in several ways:

As a Chiral Auxiliary: The amine could be temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary can be cleaved and recovered.

As a Precursor to Chiral Ligands: The amine can be elaborated into more complex structures that can act as chiral ligands for transition metal catalysts. mdpi.com These catalysts are then used to effect a wide range of asymmetric transformations.

Direct Incorporation into a Target Molecule: The chiral amine itself can be a key fragment of a larger, biologically active molecule. Its difluorinated phenyl ring could be a desirable feature in the final product for reasons of metabolic stability or binding interactions.

Table 2: Potential Asymmetric Synthesis Applications

Application Description Example Reaction
Chiral Auxiliary Directing stereoselective alkylations or additions to a prochiral substrate. Diastereoselective alkylation of an enolate derived from an amide of the chiral amine.
Chiral Ligand Synthesis Formation of phosphine (B1218219) or oxazoline (B21484) ligands for asymmetric catalysis. Asymmetric hydrogenation, allylic alkylation.

Exploration in Materials Science or Catalyst Design

The application of chiral organic molecules is not limited to the life sciences. In materials science, chiral compounds are being explored for the development of materials with unique optical and electronic properties. Chiral amines can be incorporated into polymers or liquid crystals to induce chirality at the macroscopic level.

In the field of catalysis, chiral amines and their derivatives are fundamental components of many organocatalysts. researchgate.net These catalysts can promote a variety of chemical reactions in an enantioselective manner, offering a more environmentally friendly alternative to metal-based catalysts. Research in this area could involve:

Development of Chiral Bases: The amine could be used as a chiral Brønsted or Lewis base to catalyze reactions such as Michael additions or aldol (B89426) reactions.

Synthesis of Chiral Phase-Transfer Catalysts: By quaternizing the amine nitrogen, it could be converted into a chiral phase-transfer catalyst for enantioselective reactions in biphasic systems.

Incorporation into Metal-Organic Frameworks (MOFs): The amine could serve as a chiral linker in the synthesis of MOFs, creating materials with chiral pores that could be used for enantioselective separations or catalysis.

Contributions to Fundamental Organic and Medicinal Chemistry Principles

The study of 1-(2,5-Difluorophenyl)ethylamine and its analogues can contribute to a deeper understanding of several fundamental principles in chemistry:

Structure-Activity Relationships (SAR): Systematic modification of the propyl group and the substitution pattern on the phenyl ring would provide valuable data for SAR studies. nih.govresearchgate.netfrontiersin.org This would help to elucidate the structural requirements for a particular biological activity and contribute to the rational design of new bioactive molecules.

Effects of Fluorine Substitution: The 2,5-difluoro substitution pattern provides a unique electronic environment. Studying its influence on the pKa of the amine, the conformational preferences of the molecule, and its interactions with biological targets can provide insights into the nuanced effects of fluorine in molecular design. researchgate.net

Mechanisms of Asymmetric Induction: When used as a chiral auxiliary or in a catalyst, detailed studies of the transition states of the reactions it mediates can provide a better understanding of the principles of asymmetric induction.

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